molecular formula C10H13N3O B11733888 N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine

N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine

Cat. No.: B11733888
M. Wt: 191.23 g/mol
InChI Key: NSUCKMHAUDXWOM-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine is an organic compound that belongs to the class of heterocyclic compounds It features a furan ring and a pyrazole ring, both of which are known for their significant biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine typically involves the reaction of furan-2-carbaldehyde with 1,4-dimethyl-1H-pyrazol-3-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. Microwave-assisted synthesis has also been explored to enhance reaction efficiency and reduce reaction time .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products. Purification steps, such as crystallization or chromatography, are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include furan-2-carboxylic acid derivatives, alcohols, amines, and substituted furan and pyrazole compounds .

Scientific Research Applications

N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)-1,4-dimethyl-1H-pyrazol-3-amine is unique due to the presence of both furan and pyrazole rings, which confer distinct chemical reactivity and biological activity. Its dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry and materials science .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1,4-dimethylpyrazol-3-amine

InChI

InChI=1S/C10H13N3O/c1-8-7-13(2)12-10(8)11-6-9-4-3-5-14-9/h3-5,7H,6H2,1-2H3,(H,11,12)

InChI Key

NSUCKMHAUDXWOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CO2)C

Origin of Product

United States

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